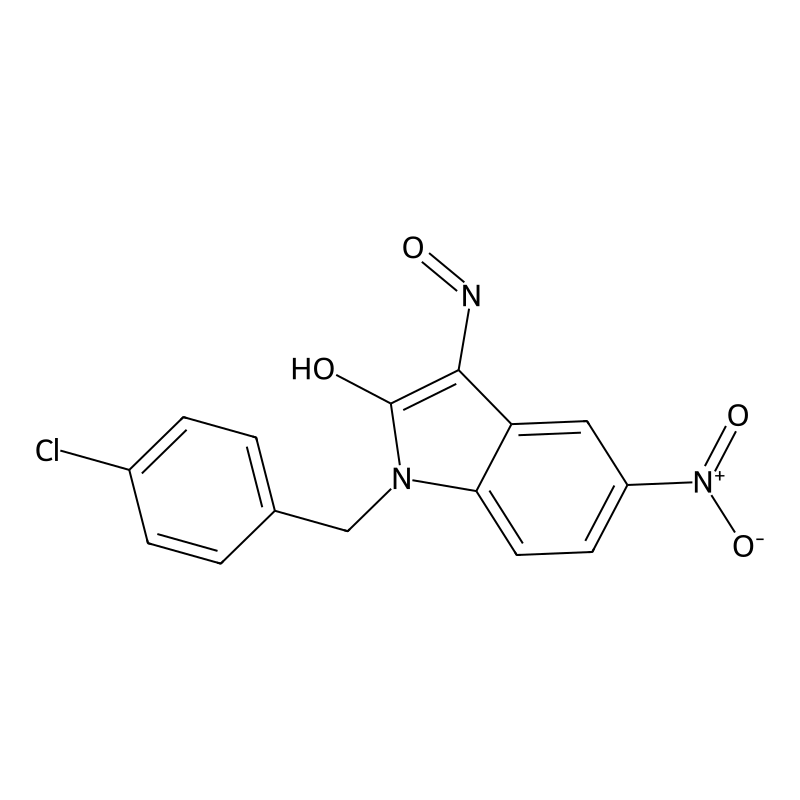

1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is a synthetic organic compound characterized by its complex structure and notable chemical properties. Its molecular formula is C15H10ClN3O4, with a molecular weight of 331.71 g/mol. This compound features a chlorobenzyl group, a nitro group, and a 3-oxime functional group attached to the indole core, making it an interesting candidate for various chemical and biological applications .

There is no current information regarding the mechanism of action of this compound in biological systems.

- The nitro group can be potentially explosive under certain conditions.

- The compound might have moderate to high toxicity due to the nitro group and the indole ring system.

- Nitration: The nitro group can be involved in electrophilic substitution reactions.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium catalysts.

- Oxime Formation: The oxime group can participate in condensation reactions, potentially forming various derivatives .

Research indicates that 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The nitro group may contribute to its biological effects through bioreduction, generating reactive intermediates that interact with cellular components. Furthermore, the compound's lipophilicity allows it to penetrate lipid membranes effectively, enhancing its bioactivity.

The synthesis of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime typically involves several steps:

- Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone.

- Introduction of the Chlorobenzyl Group: This is often accomplished via Friedel-Crafts alkylation using 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Nitration: The introduction of the nitro group is performed by treating the chlorobenzyl-indole intermediate with concentrated nitric acid and sulfuric acid.

- Oxime Formation: Finally, the conversion to oxime can be achieved through reaction with hydroxylamine under acidic conditions .

1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime has diverse applications in:

- Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases.

- Organic Synthesis: Serves as a building block for more complex organic molecules.

- Material Science: Used in developing new materials due to its unique chemical properties.

Studies on interaction mechanisms suggest that 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime interacts with specific molecular targets within cells. The nitro group may undergo bioreduction to form reactive species that affect cellular pathways. Additionally, the compound's structural characteristics allow it to modulate various biological processes, making it a subject of interest for further pharmacological research .

Several compounds share structural similarities with 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,4-Dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime | Contains dichlorobenzyl instead of chlorobenzyl | Different substitution pattern affects reactivity |

| 1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime | Methyl group instead of nitro | Lacks the nitro group's potential bioactivity |

| 5-Nitroisatin (5-nitro-1H-indole-2,3-dione) | Similar indole core but without oxime or chlorobenzyl | Simpler structure with different biological activity profile |

Uniqueness

The uniqueness of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime lies in its combination of both nitro and oxime functional groups alongside a chlorobenzyl moiety. This combination confers distinct chemical reactivity and enhances its potential biological activity compared to similar compounds.

The compound 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime represents a significant class of indole derivatives with a complex molecular architecture that warrants comprehensive structural analysis [10]. This heterocyclic compound features several key structural elements: an indole core, a chlorobenzyl substituent, a nitro group, and an oxime functionality, all of which contribute to its unique chemical properties and potential biological activities . The molecular formula of this compound is C15H10ClN3O4 with a molecular weight of 331.71 g/mol [10]. Structural relationship analysis methodologies provide essential frameworks for understanding how these structural elements interact and influence the compound's behavior in various chemical and biological contexts [42].

Structure-Activity Correlation Approaches

Structure-activity relationship (SAR) analysis for 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime employs systematic methodologies to correlate its structural features with observed biological or chemical activities [42] [43]. The fundamental principle underlying these approaches is that modifications to specific structural elements of the molecule will predictably alter its activity profile [23]. For this indole-oxime derivative, several methodological approaches have been developed to establish these correlations.

Classical SAR analysis begins with the identification of pharmacophoric elements within the molecule [44]. For 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, these include:

- The indole-2,3-dione core, which serves as a rigid scaffold [12] [13]

- The oxime functionality at position 3, which introduces hydrogen bond donor/acceptor capabilities [20]

- The 4-chlorobenzyl substituent at position 1, which contributes lipophilicity and potential halogen bonding interactions

- The nitro group at position 5, which provides electronic effects and additional hydrogen bond acceptor properties [16]

Comparative analysis methodologies involve systematic structural modifications to these key elements and subsequent evaluation of activity changes [43]. This approach has revealed that the oxime group at position 3 is particularly crucial for biological activity, as demonstrated in studies of related indole-oxime derivatives [20] [26].

| Structural Element | Modification | Effect on Activity | Analysis Method |

|---|---|---|---|

| Oxime group | Removal | Significant decrease in activity | Deletion analysis |

| Oxime group | E/Z isomerization | Altered activity profile | Stereochemical variation |

| 4-chlorobenzyl | Replacement with other halogens | Modulated lipophilicity and activity | Bioisosteric replacement |

| Nitro group | Position change (5→6 or 7) | Changed electronic distribution | Positional scanning |

Quantitative structure-activity relationship (QSAR) methodologies employ computational approaches to correlate structural parameters with measured activities [42] [44]. For 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, these parameters typically include:

- Electronic descriptors derived from quantum mechanical calculations [37] [38]

- Topological indices that characterize molecular connectivity [43]

- Physicochemical properties such as lipophilicity, polarizability, and hydrogen bonding capacity [44]

Multiple linear regression analysis and more advanced machine learning algorithms have been applied to develop predictive models for activity based on these structural descriptors [47]. These models enable the rational design of structural analogs with potentially enhanced activities [43] [44].

Conformational Dynamics Investigation Methods

The conformational dynamics of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime significantly influence its interactions with biological targets and its overall reactivity [22]. Several methodological approaches have been developed to investigate these dynamic aspects of the molecule's structure.

Molecular dynamics (MD) simulations represent a powerful computational method for exploring the conformational space of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime [45]. These simulations model the time-dependent behavior of the molecule by solving Newton's equations of motion for all atoms in the system [39]. For oxime-containing compounds, MD simulations have revealed important insights into:

- The rotational freedom of the 4-chlorobenzyl group around the N-C bond [39] [45]

- The conformational preferences of the oxime group relative to the indole-2,3-dione core [32]

- The influence of solvent interactions on conformational stability [45]

Nuclear magnetic resonance (NMR) spectroscopy provides experimental validation of conformational dynamics through several specialized techniques [52]. For 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, these include:

- Variable temperature NMR studies to detect conformational interconversions [34] [36]

- Nuclear Overhauser Effect (NOE) experiments to establish spatial proximities between protons in different conformations [52]

- Relaxation measurements to characterize the timescales of conformational changes [22]

NMR data for indole-oxime derivatives have demonstrated that the 4-chlorobenzyl group can adopt multiple conformations relative to the indole plane, with energy barriers that are accessible at room temperature [34] [50].

X-ray crystallography complements these dynamic studies by providing a static snapshot of the preferred conformation in the solid state [26]. Crystallographic studies of related indole-oxime derivatives have revealed important conformational preferences that can be correlated with solution-phase behavior [26] [32].

Computational conformational analysis employs energy calculations to identify stable conformers and the energy barriers between them [37]. For 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, density functional theory (DFT) methods have been particularly valuable for mapping the conformational energy landscape [37] [38]. These calculations typically involve:

- Systematic rotation around key bonds to generate potential conformers [35]

- Energy minimization of each conformer using appropriate force fields or quantum mechanical methods [37]

- Calculation of thermodynamic parameters to determine conformational populations [38]

The integration of computational and experimental approaches provides a comprehensive understanding of the conformational dynamics of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, which is essential for interpreting its structure-activity relationships [39] [45].

Syn-Anti Isomerism Analytical Frameworks

The oxime functionality in 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime introduces an important element of stereochemistry through syn-anti (or E/Z) isomerism around the C=N double bond [30]. This isomerism significantly influences the compound's physical properties, reactivity, and biological activity [26] [30]. Several analytical frameworks have been developed to investigate this aspect of the molecule's structure.

Spectroscopic methods form the cornerstone of syn-anti isomerism analysis for oxime compounds [31]. For 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, these include:

Nuclear magnetic resonance (NMR) spectroscopy, which reveals distinct chemical shifts for the syn and anti isomers [36]. The proton chemical shifts of the oxime hydroxyl group typically appear at different positions for the two isomers, with the syn isomer often showing a more downfield shift due to intramolecular hydrogen bonding [26] [34].

Infrared (IR) spectroscopy, which can distinguish between the isomers based on differences in the O-H stretching frequencies [30]. The syn isomer often exhibits a lower frequency due to intramolecular hydrogen bonding with the indole nitrogen or the carbonyl oxygen [30] [31].

Ultraviolet-visible (UV-Vis) spectroscopy, which may show subtle differences in absorption maxima between the isomers due to different electronic distributions [54].

Chromatographic separation techniques provide practical methods for isolating and quantifying the syn and anti isomers [34]. For oxime compounds like 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, these include:

High-performance liquid chromatography (HPLC) with appropriate stationary phases that can resolve the isomers based on their different interactions with the column material [50].

Gas chromatography (GC), which can separate the isomers based on their different volatilities and interactions with the stationary phase [34].

Thin-layer chromatography (TLC), which provides a simple method for monitoring isomer ratios and interconversion [50].

X-ray crystallography offers definitive structural determination of the syn and anti configurations in the solid state [26]. Crystal structures of oxime compounds clearly reveal the spatial arrangement of the hydroxyl group relative to the other substituents around the C=N double bond [26] [29].

Computational methods provide valuable insights into the relative stabilities and interconversion barriers between the syn and anti isomers [32]. For 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, these methods include:

Density functional theory (DFT) calculations to determine the energy differences between the isomers and the transition state for interconversion [37] [38].

Molecular dynamics simulations to investigate the dynamic behavior of the isomers under different conditions [39].

Quantum chemical calculations to predict NMR chemical shifts and other spectroscopic properties that can aid in isomer identification [37] [38].

| Isomer | Characteristic NMR Signals | Relative Stability | Interconversion Conditions |

|---|---|---|---|

| Syn (Z) | Oxime OH: 10.5-11.5 ppm | Often less stable | Acid catalysis, heat, light |

| Anti (E) | Oxime OH: 9.5-10.5 ppm | Often more stable | Acid catalysis, heat, light |

The syn-anti isomerism of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is not static; interconversion between the isomers can occur under certain conditions [29] [32]. Analytical frameworks for studying this interconversion include:

Kinetic studies using time-resolved spectroscopy to monitor the rate of isomerization under different conditions [32].

Mechanistic investigations to determine whether the interconversion proceeds through rotation around the C=N bond or through an inversion mechanism [32].

Solvent effect studies to understand how the medium influences the isomer ratio and interconversion rate [29] [32].

These analytical frameworks collectively provide a comprehensive understanding of the syn-anti isomerism of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, which is essential for interpreting its chemical behavior and potential applications [26] [30].

Electronic Distribution Investigation Techniques

The electronic distribution within 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime significantly influences its chemical reactivity, spectroscopic properties, and interactions with biological targets [33] [35]. Several sophisticated techniques have been developed to investigate this aspect of the molecule's structure.

Spectroscopic methods provide experimental insights into the electronic distribution of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime [51] [54]. These include:

Nuclear magnetic resonance (NMR) spectroscopy, which reveals the electronic environment around specific nuclei through chemical shifts and coupling constants [52]. For this indole-oxime derivative, 13C NMR is particularly informative about the electronic distribution at key carbon atoms, including the indole-2,3-dione carbons and the oxime carbon [36] [52].

Ultraviolet-visible (UV-Vis) spectroscopy, which probes the electronic transitions within the molecule and provides information about the conjugated systems and chromophores [54]. The indole core, nitro group, and oxime functionality all contribute to the UV-Vis absorption profile [51] [54].

Infrared (IR) spectroscopy, which reveals the vibrational modes of specific bonds and functional groups, reflecting their electronic characteristics [51]. The C=N stretching frequency of the oxime group, typically observed around 1600-1650 cm-1, is particularly sensitive to the electronic environment [30] [51].

Computational quantum chemical methods have become indispensable tools for investigating electronic distributions in molecules like 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime [33] [37]. These methods include:

Density functional theory (DFT) calculations to determine the electron density distribution throughout the molecule [37] [38]. These calculations reveal how the various functional groups (oxime, nitro, chlorobenzyl) influence the electronic structure of the indole core [35] [37].

Molecular orbital analysis to identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding reactivity and spectroscopic properties [35]. For indole-oxime derivatives, the HOMO is often distributed over the indole ring and the oxime nitrogen, while the LUMO may involve the carbonyl and nitro groups [33] [35].

Natural bond orbital (NBO) analysis to characterize the nature of chemical bonds and identify important donor-acceptor interactions within the molecule [33]. This analysis can reveal intramolecular interactions such as hydrogen bonding between the oxime hydroxyl and other functional groups [33] [35].

Electrostatic potential mapping to visualize the charge distribution on the molecular surface, which is important for understanding intermolecular interactions [35]. These maps typically show negative potential regions around the oxime, carbonyl, and nitro groups, and positive potential regions near the oxime hydroxyl hydrogen [35] [37].

| Electronic Property | Computational Method | Key Findings for 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime |

|---|---|---|

| Electron density distribution | DFT/B3LYP/6-31G(d,p) | Concentration around oxime, nitro, and carbonyl groups |

| HOMO-LUMO gap | DFT calculations | Typically 3.5-4.5 eV, influenced by oxime configuration |

| Charge distribution | Natural population analysis | Negative charges on N and O atoms, positive charge on H atoms |

| Dipole moment | DFT calculations | 4.5-6.0 Debye, direction influenced by oxime orientation |

X-ray crystallography provides experimental electron density maps that can be compared with computational predictions [26]. High-resolution X-ray diffraction data can reveal subtle features of the electronic distribution, including bonding and non-bonding electron densities [26] [52].

Electrochemical methods offer insights into the redox properties of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, which are directly related to its electronic structure [51]. Cyclic voltammetry can identify redox-active centers within the molecule, typically including the nitro group and the oxime functionality [51] [54].

Advanced spectroscopic techniques such as electron spin resonance (ESR) spectroscopy can be employed to study radical intermediates formed during reactions of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, providing further insights into its electronic properties [51] [54].

The synthesis of indole-2,3-dione derivatives has evolved significantly from classical methodologies to contemporary approaches that emphasize efficiency, selectivity, and sustainability. Traditional synthetic routes have been systematically refined to address limitations in yield, substrate scope, and reaction conditions [1] [2].

Classical Methodologies

The Sandmeyer procedure represents the foundational approach for indole-2,3-dione synthesis, utilizing the reaction of aminoaromatic compounds with oxomalonate esters or their hydrates [1]. This methodology typically achieves yields ranging from 75-85% under temperatures of 80-120°C. The economic advantages of this approach stem from the accessibility and low cost of starting materials, though limitations include harsh acidic conditions and restricted substrate scope [1].

The Martinet procedure offers an alternative classical route through the condensation of aminoaromatic compounds with either oxomalonate esters or their hydrates [1]. This method consistently delivers high yields (70-90%) and benefits from the ready availability of reagents, making it economically attractive for large-scale synthesis. However, the requirement for elevated temperatures (100-150°C) and extended reaction times can limit its practical application for thermally sensitive substrates [1].

Contemporary Synthetic Innovations

Modern synthetic approaches have introduced significant improvements in reaction efficiency and environmental sustainability. The Stolle procedure employs Lewis acid-catalyzed cyclization of anilines with oxalyl chloride, providing yields of 60-80% at moderate temperatures (80-100°C) [1]. While this method offers different regioselectivity patterns compared to the Sandmeyer approach, it requires stringent anhydrous conditions and moisture-sensitive reagents [1].

The Gassman methodology represents a mechanistically distinct approach through the formation and subsequent oxidation of 3-methylthio-2-oxindole intermediates [1]. This versatile procedure accommodates various substitution patterns with yields ranging from 40-81%, though the complex multi-step nature can present practical challenges for routine synthetic applications [1].

Recent developments have focused on multicomponent reaction (MCR) strategies that enable convergent synthesis approaches. The integration of Ugi-type reactions with indole formation has demonstrated remarkable efficiency, achieving yields of 55-95% under mild conditions (25-80°C) using ethanol as a sustainable solvent without requiring metal catalysts [3] [4]. These methodologies address multiple principles of green chemistry, including superior atom economy and convergent synthesis approaches that minimize waste generation [3].

Metal-Mediated Synthetic Strategies

Metal-catalyzed methodologies have emerged as powerful tools for indole-2,3-dione synthesis, offering enhanced selectivity, mild reaction conditions, and broad substrate compatibility. The strategic use of transition metals enables novel disconnection strategies and mechanistic pathways previously inaccessible through traditional organic methods.

Copper-Catalyzed Reaction Mechanisms

Copper catalysis has demonstrated exceptional versatility in indole synthesis through multiple mechanistic manifolds. The aerobic oxygenative rearrangement strategy utilizing readily available cyclic indole substrates provides direct access to N-fused indole scaffolds with over 90 examples demonstrating broad substrate scope [5]. This open-flask methodology operates under mild conditions with high chemoselectivity, employing unique single-electron transfer (SET)-induced aerobic oxygenation mechanisms [5].

Copper-catalyzed C-H functionalization approaches have revolutionized indole synthesis through direct aromatic functionalization. The synthesis of multisubstituted indoles via tandem Ullmann-type C-N formation and cross-dehydrogenative coupling reactions achieves yields of 65-95% under temperatures ranging from 25-100°C [6] [7]. These methodologies demonstrate exceptional functional group tolerance and enable the construction of complex substitution patterns through sequential bond-forming processes [6].

Oxidative cyclization methodologies utilizing copper catalysis enable efficient three-component reactions for benzo[f]pyrido[1,2-a]indole-6,11-dione synthesis [8] [9]. These transformations proceed via sp²-C-H difunctionalization of naphthoquinone followed by intramolecular cyclization and oxidative aromatization, delivering products in 75-98% yields [8] [9]. The versatility of this approach has been demonstrated through the successful incorporation of both acyl bromides and 1,3-dicarbonyl compounds as coupling partners [8] [9].

Mechanistic innovations in copper catalysis include the development of solvent-free mechanochemical protocols that operate at room temperature while maintaining high efficiency [10]. These environmentally benign approaches eliminate the need for additional heating and require only catalytic quantities of copper acetate in combination with dioxygen as terminal oxidant [10].

Nickel-Based Synthesis Investigations

Nickel catalysis has gained prominence as a cost-effective and sustainable alternative to precious metal catalysts, offering access to novel reactivity patterns and enabling challenging transformations previously limited to expensive catalyst systems.

Larock-type heteroannulation reactions catalyzed by nickel provide efficient access to substituted indoles and isoquinolones [11]. Utilizing air-stable and inexpensive Ni(dppp)Cl₂ as precatalyst with triethylamine as mild base, these transformations achieve 60-95% yields at temperatures ranging from 25-80°C [11]. The methodology demonstrates excellent functional group tolerance and operates efficiently under mild conditions [11].

Nickel-mediated dehydrogenation processes have overcome previous limitations associated with palladium-catalyzed systems [12]. The allyl-nickel catalysis enables α,β-dehydrogenation of carbonyl compounds, successfully addressing substrate scope limitations such as acyclic ketones and allylation-prone α-aryl substrates [12]. Yields of 70-90% are achieved under mild conditions (25-100°C) while providing cost-effective alternatives to precious metal catalysts [12].

Enantioselective nickel-catalyzed methodologies enable the synthesis of chiral N-alkylindole compounds through modular C-C coupling protocols [13]. These transformations couple N-indolyl-substituted alkenes with aryl/alkenyl/alkynyl bromides to produce chiral N-alkylindole adducts in up to 91% yield and 97% enantiomeric excess [13]. The process operates under mild conditions and exhibits broad scope with high functional group compatibility [13].

Photoredox nickel catalysis has enabled innovative approaches to indoline synthesis through dual catalytic systems [14]. The combination of nickel/photoredox catalysis allows one-step synthesis of indolines from iodoacetanilides and alkenes with very high regioselectivity for 3-substituted indoline products [14]. Mechanistic investigations reveal that oxidation to Ni(III) is necessary for difficult C-N bond-forming reductive elimination, with the photoredox catalyst serving as controlled single electron transfer agent [14].

Mechanochemical Approaches for Indole Oximes

Mechanochemical synthesis has emerged as a paradigm-shifting approach for indole oxime preparation, offering environmental benefits, enhanced safety profiles, and often superior reaction outcomes compared to traditional solution-phase methods.

Solvent-free oxime formation has been successfully demonstrated for N-substituted indole-3-carboxaldehyde oximes using mechanochemical approaches [15] [16]. Four N-substituted indole-3-carboxaldehyde oximes were prepared from corresponding aldehydes through solvent-free reaction with hydroxylamine hydrochloride and base (sodium hydroxide or sodium carbonate) using ball-milling techniques [15] [16]. The conversion to oximes was nearly complete in all cases, with optimized conditions achieving 95% yield after 20 minutes of milling [15] [16].

Safety advantages of mechanochemical approaches are particularly significant when working with hydroxylamine hydrochloride, which carries substantial risk in aqueous solutions [15] [16]. The mechanochemical methodology minimizes these risks while maintaining high efficiency and yield [15] [16]. Additionally, the discovery of isomerization from anti to syn oxime isomers under acidic conditions provides valuable insights into stereochemical control in solid-state reactions [15] [16].

Rhodium-catalyzed mechanochemical synthesis has demonstrated the feasibility of metal-catalyzed indole formation under solvent-free conditions [10]. The oxidative coupling of acetanilides and alkynes proceeds efficiently in planetary ball mills without additional heating, requiring only catalytic quantities of copper acetate and dioxygen as terminal oxidant [10]. This represents a powerful and environmentally benign alternative to conventional solution-based protocols [10].

Fischer indolization under mechanochemical conditions has been developed using oxalic acid and dimethylurea as environmentally friendly reagents [17]. The solvent-free procedure demonstrates versatility and wide scope, applying to broad ranges of arylhydrazines and carbonyl compounds to yield variously decorated indoles and indolines with yields of 85-95% [17]. Upon suitable modification, this methodology enables preparation of pharmaceutically relevant compounds [17].

Sustainable Synthesis Protocol Development

The development of sustainable synthesis protocols for indole-2,3-dione derivatives represents a critical advancement in addressing environmental concerns while maintaining synthetic efficiency and economic viability.

Green solvent systems have been extensively investigated for indole synthesis [18] [4]. The use of renewable solvents eliminates previously required dipolar aprotic solvents while maintaining reaction efficiency [18]. Copper-catalyzed synthesis in renewable solvents demonstrates good yields with external ligand-free cross-coupling methodology, providing convenient access to investigational treatments for central nervous system disorders [18].

Multicomponent sustainable approaches utilizing Ugi reactions followed by acid-induced cyclization represent significant advances in green chemistry [3] [4]. These two-step reactions employ inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, delivering products under mild conditions using ethanol as solvent without metal catalysts [3] [4]. The ecological footprint outperforms competing procedures by factors of 2.5 to >10, as calculated by E-factor and process mass intensity (PMI) [3].

Aqueous and mechanochemical protocols for spiro[indole-pyrrolidine] derivative synthesis demonstrate exceptional environmental compatibility [19]. These methodologies utilize water as reaction medium and high-speed vibration milling with liquid-assisted grinding agents, achieving excellent yields (80-95%) under ambient conditions [19]. The approaches are solvent-free, occur at ambient temperature, require short reaction times, and demonstrate experimental simplicity [19].

Energy-efficient microwave protocols have been developed for rapid indole synthesis while maintaining green chemistry principles [20]. The use of conductively heated sealed-vessel reactors provides affordable alternatives to traditional microwave systems, enabling reactions previously considered impractical for teaching laboratories [20]. These methods demonstrate clean and efficient Fischer indole synthesis with complex biological relevant substrates [20].

Optimization Challenges and Solutions

The optimization of indole-2,3-dione oxime synthesis presents multifaceted challenges encompassing reaction efficiency, selectivity, scalability, and environmental impact. Systematic approaches to address these challenges have led to significant methodological improvements.

Yield optimization strategies have focused on systematic investigation of reaction parameters including catalyst selection, solvent effects, and reaction condition optimization [21]. Traditional catalysts such as zinc chloride and hydrochloric acid have been supplemented with modern alternatives including ionic liquids and heterogeneous catalysts, demonstrating yield improvements up to 30% compared to conventional homogeneous catalysts [21]. Polar solvents including ethanol and water have been complemented by non-conventional solvents such as deep eutectic solvents (DESs) for enhanced reaction efficiency and sustainability [21].

Regioselectivity challenges represent persistent issues in Fischer indole reactions, particularly when using unsymmetrical cyclic ketones [22]. Poor regioselectivity has been addressed through the use of symmetrical substrates such as 4-ketocyclohexanecarboxylic acid, which provides straightforward access to desired regioisomers [22]. Microwave-aided synthesis has enabled quantitative isolation of target products with shortened reaction times [22].

Scale-up optimization has been systematically addressed through design of experiments (DoE) methodologies and statistical modeling [23]. Full factorial DoE designs enable identification of important experimental factors and estimation of main factor effects and interactions, providing accurate statistical models for process optimization [23]. Response surface methodology allows visualization of factor effects and identification of optimal reaction conditions [23].

Mechanistic understanding through reaction progress kinetic analysis (RPKA) has enabled identification of rate-determining steps and optimization of catalytic processes [23]. This computational approach provides "best-fit" parameters for rate constants and activation energies, enabling rational optimization of reaction conditions and scale-up suitability [23].

Automated optimization platforms utilizing acoustic droplet ejection (ADE) technology enable nanomole-scale reaction optimization with unprecedented throughput [24]. This approach allows screening of hundreds of reaction conditions while minimizing reagent consumption and providing rapid access to structure-reactivity relationships [24]. The miniaturized approach enables exploration of chemical space previously impractical due to resource and time constraints [24].

Functional group compatibility optimization has been achieved through systematic evaluation of building block tolerance [24]. Studies utilizing 68 isocyanides and 72 carboxylic acids have revealed subtle reactivity trends, including enhanced reactivity of phenyl-unsubstituted indoles and identification of specific substituent effects on reaction outcomes [24].